5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidin-5-one derivatives through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely to be applied in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different substituents at various positions.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with a different position of the nitrogen atom in the ring system.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with an additional fused oxazine ring.
Uniqueness
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as both a tyrosine kinase inhibitor and a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h4H,2-3H2,1H3,(H,9,10,11,12) |
InChI Key |
USGJGIPTDXCGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=NC2=NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.